Subcutaneous Iron Excretion: HBED Demonstrates 2–3× Greater Net Iron Output Versus Deferoxamine in Animal Models
In a direct head-to-head comparative study in the non-iron-overloaded, bile-duct-cannulated rat model, a single subcutaneous injection of HBED at 150 μmol/kg resulted in net iron excretion that was more than threefold greater than that observed with the same dose of DFO. In the iron-loaded Cebus apella primate model, the same HBED dose produced net iron excretion more than twice that of DFO [1]. This comparative iron mobilization efficiency was assessed via quantification of iron content in excreted bile and urine.
| Evidence Dimension | Net iron excretion following single SC injection |
|---|---|
| Target Compound Data | HBED (150 μmol/kg SC): >3× (rat); >2× (monkey) relative to DFO |
| Comparator Or Baseline | Deferoxamine (DFO) at identical 150 μmol/kg SC dose |
| Quantified Difference | >3-fold increase in rat model; >2-fold increase in Cebus apella monkey model |
| Conditions | Bile-duct-cannulated rat (non-iron-overloaded); iron-loaded Cebus apella monkey; single subcutaneous injection |
Why This Matters
Higher iron excretion efficiency at equivalent doses indicates that HBED may achieve therapeutic iron removal targets with lower dosing frequency or reduced infusion duration compared to DFO, addressing a key limitation of current chelation regimens.
- [1] Bergeron RJ, Wiegand J, Brittenham GM. HBED: A Potential Alternative to Deferoxamine for Iron-Chelating Therapy. Blood. 1998;91(4):1446-1452. View Source
